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molecular formula C9H14N2O2S B1596864 Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate CAS No. 82586-66-1

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Cat. No. B1596864
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468399

Procedure details

Alternatively, a mixture of 2.14 g of ethyl 2-dimethylaminomethyl-4-thiazolecarboxylate and 0.38 g of sodium borohydride in 20 ml. of isopropanol was heated with stirring at reflux temperature for about 14 hours. The reaction mixture was cooled, and 2 ml. of water were added carefully followed by 4 ml. of 5N aqueous hydrochloric acid. The volatile constituents were removed by evaporation. Methanol (10 ml.) was added and the mixture heated to refluxing temperature for about one hour. Methanol was removed by evaporation and the residual solids digested in 10 ml. of isopropanol on the steam bath. The isopropanol solution was separated by decantation and the solids reextracted with 10 m. of isopropanol. The isopropanol solutions and extracts were combined and the combined solution filtered while hot to remove insoluble material. The filtrate was chilled and a crystalline solid appeared which separated and was recovered by filtration. Recrystallization of the filter cake from isopropanol gave 1.73 g of 2-dimethylaminomethyl-4-thiazolemethanol hydrochloride melting at 153°-154° C.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](OCC)=[O:11])[N:9]=1)[CH3:3].[BH4-].[Na+].C(O)(C)C.[ClH:21]>O>[ClH:21].[CH3:3][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1)[CH3:1] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
CN(C)CC=1SC=C(N1)C(=O)OCC
Name
Quantity
0.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for about 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The volatile constituents were removed by evaporation
ADDITION
Type
ADDITION
Details
Methanol (10 ml.) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The isopropanol solution was separated by decantation
FILTRATION
Type
FILTRATION
Details
the combined solution filtered while hot
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was chilled
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the filter cake from isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C)CC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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